![molecular formula C17H13NO3S B14865268 4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol](/img/structure/B14865268.png)
4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin ring, a thiazole ring, and a phenol group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol typically involves multiple steps, starting with the preparation of the dihydrobenzo dioxin ring, followed by the formation of the thiazole ring, and finally the attachment of the phenol group. Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors. The process may also include purification steps such as recrystallization or chromatography to achieve the required purity for specific applications.
化学反応の分析
Types of Reactions
4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
科学的研究の応用
4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazole-2-thiol
- Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate
- Rho Kinase Inhibitor V
Uniqueness
4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol is unique due to its combination of a dihydrobenzo dioxin ring, a thiazole ring, and a phenol group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C17H13NO3S |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]phenol |
InChI |
InChI=1S/C17H13NO3S/c19-13-4-1-11(2-5-13)17-18-14(10-22-17)12-3-6-15-16(9-12)21-8-7-20-15/h1-6,9-10,19H,7-8H2 |
InChIキー |
DDFYRDVXGGGRAV-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






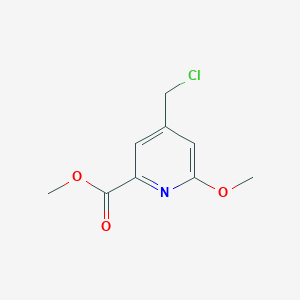
![6,8-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14865219.png)
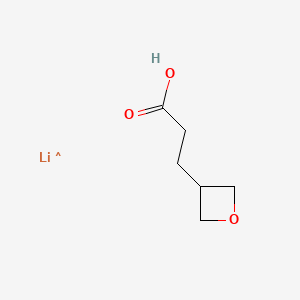
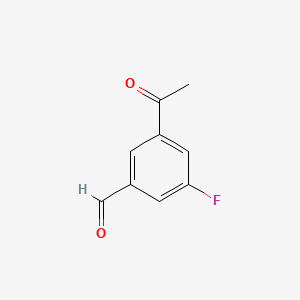
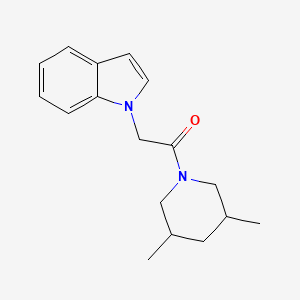

![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-2-yl)amino]propanoic acid](/img/structure/B14865256.png)
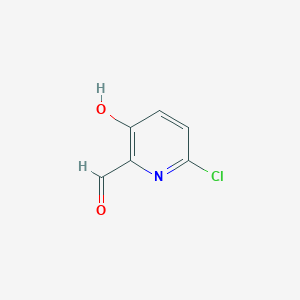
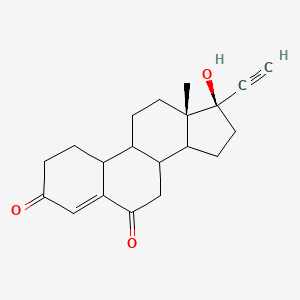
![6-Hydroxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14865275.png)
